molecular formula C12H16N2O B11824262 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde

Cat. No.: B11824262
M. Wt: 204.27 g/mol
InChI Key: CMZAWGUNQYCVOT-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a chemical compound of significant interest in medicinal and organic chemistry. It belongs to the piperidine derivative class, a crucial scaffold in drug design. Piperidine rings are found in more than twenty classes of pharmaceuticals, and the development of synthetic methods to access substituted piperidines is a key task in modern organic chemistry . This compound features a piperidine ring, a six-membered heterocycle with one nitrogen atom, which is substituted with a carbaldehyde group and a 4-methylpyridin-2-yl moiety . This structure makes it a valuable bifunctional building block. The aldehyde group is a highly reactive handle for further synthetic transformations, such as nucleophilic additions and reductive aminations, allowing researchers to diversify the molecule for creating compound libraries. The specific substitution pattern, combining pyridine and piperidine rings, is common in compounds investigated for their biological activity. Piperidine derivatives are extensively explored for their potential in treating neurological disorders . For instance, some piperidine-based compounds are known to interact with neurological targets, and derivatives like the closely related 1-(4-Methylpyridin-2-yl)piperidine-4-carbaldehyde are subjects of computational and spectroscopic studies to understand their bioactive properties . Furthermore, piperidine derivatives are key structural components in various approved therapeutics and investigational compounds, highlighting the ongoing relevance of this chemotype in drug discovery campaigns . This product is intended for research purposes as a synthetic intermediate or building block in the discovery and development of new pharmaceutical agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-6-13-11(8-10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3

InChI Key

CMZAWGUNQYCVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2CCCCN2C=O

Origin of Product

United States

Preparation Methods

Chlorination of Pyridine Derivatives

The synthesis of pyridine-containing intermediates often begins with chlorination. In CN101906068A, 2-picoline undergoes chlorination using trichloroisocyanuric acid (TCICA) in halohydrocarbon solvents (e.g., chloroform, 1,2-dichloroethane). At 40–90°C, this yields 2-chloromethylpyridine with 90–95% efficiency. Critical parameters include:

ParameterOptimal ValueImpact on Yield
TCICA Equivalents1.08 mol/molPrevents over-chlorination
SolventChloroformEnhances solubility
Reaction Time2–3 hoursMinimizes byproducts

This method’s scalability is demonstrated in 250 mL batches, with post-reaction purification via sodium carbonate washing and solvent evaporation.

Piperidine Ring Functionalization

Introducing the piperidine moiety requires nucleophilic substitution. While direct alkylation of 2-chloromethylpyridine with piperidine is theoretically viable, competing side reactions (e.g., elimination) necessitate protective groups. US8697876B2 highlights the use of N,N-diethylcarboxamide intermediates to stabilize piperidine during coupling. For example:

  • N,N-Diethyl-1-methylpiperidine-4-carboxamide Synthesis : Reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethylamine yields the carboxamide, which resists ring-opening during subsequent steps.

  • Grignard Coupling : Treating 2-chloromethylpyridine with isopropylmagnesium chloride/lithium chloride (Turbo Grignard) at 18–25°C facilitates C–C bond formation with piperidine derivatives.

Oxidation of Alcohol Intermediates

TEMPO-Mediated Oxidation

CN101906068A details the oxidation of 2-piconol to 2-pyridylaldehyde using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. Adapting this for piperidine-1-carbaldehyde synthesis involves:

  • Reaction Conditions :

    • Solvent: Dichloromethane or 1,2-dichloroethane

    • Temperature: −10°C to 15°C

    • Oxidant: 10% NaOCl (pH 9.5)

    • Catalyst: 0.5–1.0% TEMPO relative to substrate

  • Workup : Post-reaction extraction with dichloromethane, washing with sodium thiosulfate (removes excess oxidant), and distillation under reduced pressure (63–65°C/1.73 kPa) achieves 80–88% yield.

Alternative Oxidants

While TEMPO/NaOCl is predominant, other systems (e.g., Swern oxidation, PCC) remain unexplored for this substrate. Comparative studies are needed to assess efficiency and selectivity.

Grignard and Carbonylation Methods

Grignard Reagent Applications

US8697876B2 employs isopropylmagnesium chloride/lithium chloride to couple 6-bromopyridin-2-yl with 1-methylpiperidin-4-yl methanone. Key advantages include:

  • Ambient Temperature : Eliminates cryogenic requirements.

  • Regioselectivity : Turbo Grignard minimizes nucleophilic attack on the pyridine nitrogen.

For 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde, adapting this method would require:

  • Synthesis of (6-Bromopyridin-2-yl)piperidine : Reacting 2-bromo-4-methylpyridine with piperidine under Grignard conditions.

  • Carbonylation : Converting the bromine substituent to a formyl group via palladium-catalyzed carbonylation (e.g., using CO gas and a methanol solvent).

Catalytic Transfer Hydrogenation

Introducing the methyl group to piperidine’s nitrogen (as in 4-methylpiperidine) employs transfer hydrogenation with formaldehyde and formic acid:

Piperidine-4-carboxylic acid+HCHOPd/C, 90°C1-Methylpiperidine-4-carboxylic acid\text{Piperidine-4-carboxylic acid} + \text{HCHO} \xrightarrow{\text{Pd/C, 90°C}} \text{1-Methylpiperidine-4-carboxylic acid}

Yields exceed 85% under optimized conditions (1.5 equiv HCl, 6-hour reflux).

Multi-Step Synthesis with Protective Groups

tert-Butylthio Protection

EvitaChem’s synthesis of 2-(6-(tert-Butylthio)pyridin-3-yl)piperidine-1-carbaldehyde suggests using sulfur-based protective groups. For the target compound, a potential route involves:

  • Protection : Introducing tert-butylthio at pyridine’s 4-position to prevent undesired ring reactions.

  • Piperidine Coupling : Alkylating piperidine at pyridine’s 2-position.

  • Deprotection and Formylation : Removing the tert-butylthio group (e.g., with HCl/EtOH) followed by oxidation to aldehyde.

Carbamate Intermediate Strategy

Forming a piperidine-1-carbamate (e.g., Boc-protected) prior to pyridine coupling enhances stability:

  • Boc Protection : Treating piperidine with di-tert-butyl dicarbonate.

  • Suzuki Coupling : Reacting Boc-piperidine with 4-methylpyridin-2-ylboronic acid.

  • Deprotection and Oxidation : Removing Boc with TFA and oxidizing the resultant amine to aldehyde.

Challenges and Optimization Strategies

Regioselectivity in Pyridine Functionalization

Directing substituents to pyridine’s 2- and 4-positions requires careful control. Meta-directing groups (e.g., −NO₂) or ortho/para-directing catalysts (e.g., CuI in Ullmann couplings) may improve yields.

Aldehyde Stability

The carbaldehyde group is prone to oxidation and polymerization. Stabilization strategies include:

  • In Situ Generation : Forming the aldehyde immediately before downstream reactions.

  • Schiff Base Formation : Reacting with amines to form imines, which are hydrolyzed post-coupling.

Solvent and Temperature Effects

SolventBoiling Point (°C)Suitability
Dichloromethane40Ideal for low-temperature oxidations
1,2-Dichloroethane83Enhances chlorination efficiency
THF66Suitable for Grignard reactions

Lower temperatures (−10°C to 15°C) during oxidation steps reduce byproduct formation .

Chemical Reactions Analysis

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield the corresponding carboxylic acid, while reduction can produce the corresponding alcohol.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used . Understanding these mechanisms is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

2-(2-Oxopropyl)piperidine-1-carbaldehyde (CAS 73777-70-5)

  • Molecular Formula: C₉H₁₅NO₂ vs. C₁₂H₁₄N₂O (target compound).
  • Key Differences: The oxopropyl group in this analog replaces the 4-methylpyridin-2-yl group, reducing aromaticity and altering electronic properties.
  • Physicochemical Properties : The molecular weight of the oxopropyl derivative (169.22 g/mol) is lower than the target compound (202.26 g/mol), suggesting differences in solubility and permeability .

Pyridine-Piperidine Hybrids with Acetamide Groups

Compound 533: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide

  • Structure: Features a dichlorophenoxy-acetamide group linked to 4-methylpyridine.
  • Biological Activity : Acts as a synthetic auxin agonist, mimicking plant hormone activity by interacting with auxin receptors .
  • Comparison : While both compounds share the 4-methylpyridine moiety, the target compound’s carbaldehyde group may confer distinct reactivity (e.g., Schiff base formation) compared to the acetamide’s hydrogen-bonding capability.

Compound 602: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

  • Key Feature: Contains a chloro-dimethylphenoxy group, enhancing lipophilicity.
  • Application: Demonstrates herbicidal activity via auxin receptor disruption, a mechanism less likely in the carbaldehyde derivative due to the absence of a phenoxy group .

Pyrrolidine and Piperidine Derivatives in Coordination Chemistry

1-Phenylacetyl-pyrrolidine-2-carboxyaldehyde

  • Structure : Five-membered pyrrolidine ring with a carboxyaldehyde group.
  • Studies highlight its use in synthesizing metal complexes with antimicrobial properties .
  • Contrast : The target compound’s six-membered piperidine ring offers greater conformational flexibility, which may enhance binding to larger protein pockets.

Pyrimidine-Piperidine Hybrids

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Pyrimidine core with a piperidine substituent.
  • Relevance : Pyrimidine derivatives are widely explored for antiviral and anticancer activities due to their DNA/RNA mimicry. The piperidine group here enhances solubility, a trait shared with the target compound .
  • Divergence : The pyrimidine ring’s dual nitrogen atoms enable stronger hydrogen bonding compared to the single pyridine nitrogen in the target compound.

Key Research Findings and Implications

  • Structural Flexibility : The piperidine ring in the target compound allows for adaptive binding, contrasting with rigid pyrimidine-based analogs .
  • Synthetic Versatility : The carbaldehyde group enables derivatization into imines or hydrazones, a feature absent in acetamide-based auxin mimics .

Biological Activity

2-(4-Methylpyridin-2-yl)piperidine-1-carbaldehyde is a piperidine derivative with significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. Its structure features a piperidine ring substituted with a 4-methylpyridine moiety and an aldehyde functional group, which contributes to its potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol

The unique structure of this compound allows for interactions with various biological targets, which can lead to diverse pharmacological effects.

Biological Activity Overview

Research indicates that this compound possesses notable biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, which is crucial for its therapeutic potential. For instance, derivatives of piperidine compounds have shown promise in cancer therapy by exhibiting cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antibacterial and antifungal activities. The structure-activity relationship (SAR) indicates that modifications on the piperidine ring can enhance these properties .

The mechanism by which this compound exerts its biological effects involves interactions with proteins and enzymes in cellular pathways. This interaction is essential for understanding its role in therapeutic applications such as cancer treatment and neuropharmacology.

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that derivatives of piperidine compounds, including those related to this compound, exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.
  • Antibacterial Activity :
    • In vitro tests revealed that related piperidine derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Activity :
    • Additional studies indicated antifungal properties against Candida albicans and other fungal strains, further supporting the compound's broad-spectrum antimicrobial potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeNotable Features
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylatePiperidine derivativeContains carboxylate group; potential for different biological activity
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehydeHalogenated piperidineChlorine substitution alters reactivity and properties
2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehydeHydroxylated piperidineHydroxyl group may enhance solubility and reactivity

The presence of the aldehyde functional group in this compound differentiates it from other similar compounds, influencing its reactivity and potential applications.

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